molecular formula C7H7FN2 B1307668 3-Fluorobenzenecarboximidamide CAS No. 69491-64-1

3-Fluorobenzenecarboximidamide

Cat. No. B1307668
CAS RN: 69491-64-1
M. Wt: 138.14 g/mol
InChI Key: SOYGDYKLWFRCGI-UHFFFAOYSA-N
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Description

3-Fluorobenzenecarboximidamide is a chemical compound with the molecular formula C7H7FN2 . It has an average mass of 138.142 Da and a monoisotopic mass of 138.059326 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView . It consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.14 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass is 138.05932639 g/mol and its monoisotopic mass is 138.05932639 g/mol . The topological polar surface area is 49.9 Ų .

Scientific Research Applications

Organic Synthesis and Material Science

  • Development of Fluorinated Compounds : Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, is utilized as a difluorocarbene source in synthesizing difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols. These reactions are moderate to good in yields, indicating the potential of fluorinated intermediates like 3-Fluorobenzenecarboximidamide in enhancing synthetic methodologies (Thomoson & Dolbier, 2013).
  • Polymer and Nanoparticle Synthesis : The preparation of magnetic poly(vinylimidazole-co-divinylbenzene) nanoparticles for environmental applications exemplifies the integration of fluorinated compounds in material science, offering innovative solutions for trace analysis and environmental remediation (Huang et al., 2013).

Biomedical Research

  • Diagnostic and Therapeutic Applications : The synthesis and characterization of soluble fluoro-polyimides derived from fluorinated diamines and aromatic dianhydrides have been investigated for their potential in biomedical applications, highlighting the role of fluorinated compounds in developing advanced materials with high thermal stability and biocompatibility (Xie et al., 2001).

Environmental Studies

  • Fluoride Removal from Water : Innovations in water treatment technologies have demonstrated the efficiency of fluorinated compounds in fluoride removal, addressing global concerns over water contamination and human health. The development of zirconium (IV)-metalloporphyrin grafted Fe3O4 nanoparticles represents a significant advancement in this area, offering an effective solution for the decontamination of industrial wastewaters (Poursaberi et al., 2012).

properties

IUPAC Name

3-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGDYKLWFRCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394547
Record name 3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69491-64-1
Record name 3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium bis(trimethylsilyl)amide (1.0 M in tetrahydrofuran) was added a solution of 3-fluorobenzonitrile (2.5 g, Aldrich, USA) in 10 mL of anhydrous ether. After standing at room temperature for 2 h, the solution was cooled to 0° C. in an ice bath, and 28 mL of 3 M hydrochloric acid was added slowly. After stirring for 30 min, 100 mL of water was added and the ether layer was discarded. The aqueous layer was made basic with 2 M sodium hydroxide and extracted three times with chloroform. The chloroform layers were combined, dried over magnesium sulfate and concentrated in vacuo to yield 3-fluorobenzamidine (1.27 g) as a clear oil.
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28 mL
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